molecular formula C11H18N2O4S3 B056978 Sezolamide CAS No. 123308-22-5

Sezolamide

Cat. No.: B056978
CAS No.: 123308-22-5
M. Wt: 338.5 g/mol
InChI Key: JFLUCCKXAYBETQ-VIFPVBQESA-N
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Description

Sezolamide, also known as MK-417, is a potent topical carbonic anhydrase inhibitor. It is primarily used in the treatment of ocular conditions such as primary open-angle glaucoma and ocular hypertension. This compound works by reducing intraocular pressure, making it a valuable therapeutic agent in ophthalmology .

Preparation Methods

The synthesis of sezolamide involves several steps. One common method starts with the reaction of thiophene with butyllithium and sulfur in tetrahydrofuran (THF) to yield thiophene-2-thiol lithium salt. This intermediate is then condensed with potassium 3-bromopropionate in water-THF to produce 3-(2-thienylthio)propanoic acid. Cyclization of this compound with trifluoroacetic anhydride in hot toluene affords 5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one, which is subsequently oxidized with hydrogen peroxide and sodium tungstate in ethyl acetate-toluene to give the corresponding 7,7-dioxide. The stereocontrolled reduction of this compound with borane-methylsulfide and (S)-1-methyl-3,3-diphenyltetrahydropyrrolo[1,2-c][1,3,2]oxaazaborole as a catalyst in THF yields ®-(+)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol 7,7-dioxide. This product is then converted to the corresponding sodium salt, which is treated with p-toluenesulfonyl chloride and isobutylamine to give (S)-(-)-4-(2-methylpropylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide .

Mechanism of Action

Sezolamide exerts its effects by inhibiting the enzyme carbonic anhydrase. This inhibition reduces the production of bicarbonate ions, leading to decreased aqueous humor secretion and, consequently, lower intraocular pressure. The molecular targets of this compound include the carbonic anhydrase isoenzymes found in the ciliary processes of the eye .

Comparison with Similar Compounds

Sezolamide is often compared with other carbonic anhydrase inhibitors such as dorzolamide (MK-507) and acetazolamide. While all these compounds share a similar mechanism of action, this compound has demonstrated higher potency and longer duration of action in some studies . Other similar compounds include:

This compound’s unique properties, such as its high potency and specific enantiomeric activity, make it a valuable compound in the treatment of ocular conditions.

Properties

CAS No.

123308-22-5

Molecular Formula

C11H18N2O4S3

Molecular Weight

338.5 g/mol

IUPAC Name

(4S)-4-(2-methylpropylamino)-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide

InChI

InChI=1S/C11H18N2O4S3/c1-7(2)6-13-9-3-4-19(14,15)11-8(9)5-10(18-11)20(12,16)17/h5,7,9,13H,3-4,6H2,1-2H3,(H2,12,16,17)/t9-/m0/s1

InChI Key

JFLUCCKXAYBETQ-VIFPVBQESA-N

SMILES

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N

Isomeric SMILES

CC(C)CN[C@H]1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N

Canonical SMILES

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N

Synonyms

(+-)-isomer of sezolamide
(R)-isomer of sezolamide
(S)-isomer of sezolamide
5,6-dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide
MK 0927
MK 417
MK 927
MK-0927
MK-417
MK-927
sezolamide
sezolamide hydrochloride
sezolamide monohydrochloride
sezolamide monohydrochloride(+)-(S)-isome

Origin of Product

United States

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